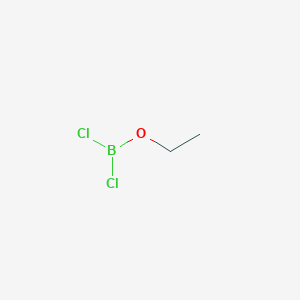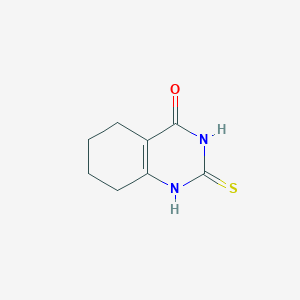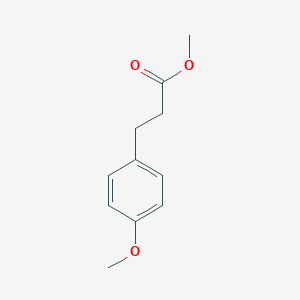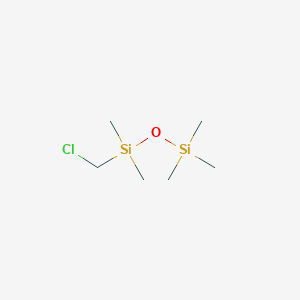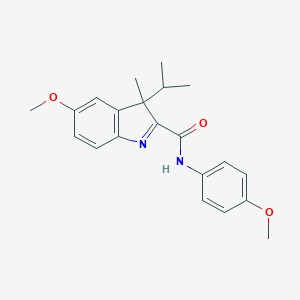
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods. Its unique chemical structure and properties have made it a subject of interest for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell division and growth. This makes it a potential candidate for use in cancer treatment, as cancer cells often have elevated levels of these enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different applications.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One area of interest is in the development of new cancer treatments that target the enzymes inhibited by this compound. Another area of interest is in the development of new treatments for neurodegenerative diseases, as this compound has shown promise in protecting neurons from oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
There are several methods for synthesizing 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One common method involves the reaction of 6-methyl-2-nitroaniline with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium dithionite. This reaction produces the intermediate compound 6-methyl-2-(4-methylphenyl)aminoquinazoline, which is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to produce the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs, as this compound has shown promise in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
17433-14-6 |
|---|---|
Produktname |
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine |
Molekularformel |
C30H28N4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine |
InChI |
InChI=1S/C30H28N4/c1-20-5-12-24(13-6-20)31-29-27-19-23(4)11-18-28(27)33-30(32-25-14-7-21(2)8-15-25)34(29)26-16-9-22(3)10-17-26/h5-19,31H,1-4H3 |
InChI-Schlüssel |
XYZWKSNKZKNRDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C |
Synonyme |
3,4-Dihydro-6-methyl-N,3-bis(p-tolyl)-4-(p-tolylimino)-2-quinazolinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
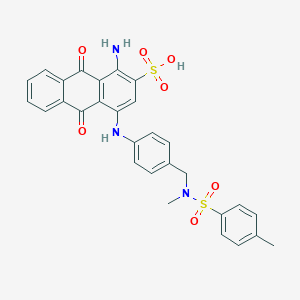
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
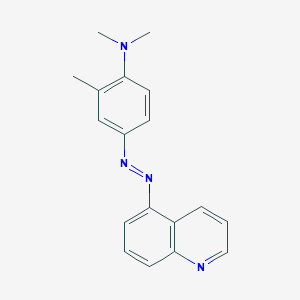
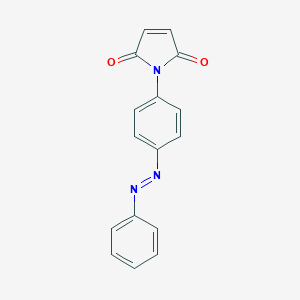
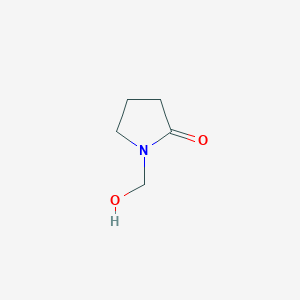

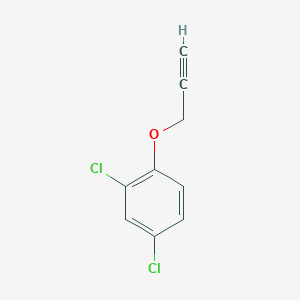
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
